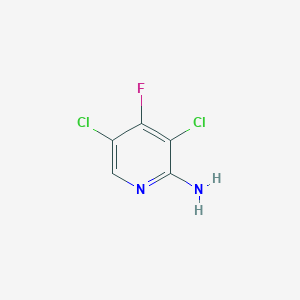

3,5-Dichloro-4-fluoropyridin-2-amine

Description

3,5-Dichloro-4-fluoropyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂F₂N₂ (molecular weight: 198.99 g/mol) and CAS number 2840-00-8 . This compound features chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and an amine group at position 2 on the pyridine ring. It is structurally related to agrochemical and pharmaceutical intermediates, where halogen substituents enhance stability and modulate electronic properties for target interactions.

Conflicting nomenclature exists in the literature: the compound is alternately referred to as 2,6-Dichloro-3,5-difluoropyridin-4-amine in some sources, though the molecular formula and CAS number remain identical . This discrepancy may arise from differing numbering conventions or typographical errors.

Properties

Molecular Formula |

C5H3Cl2FN2 |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

3,5-dichloro-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |

InChI Key |

WZZKHZMBFVDRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis via Directed Halogenation

Nucleophilic Aromatic Substitution (NAS) for Amination

Displacement of Halogens with Ammonia

Nucleophilic aromatic substitution is widely employed to introduce the amine group at position 4. In a method adapted from patent CN106008334A, 3,5-dichloro-2,4,6-trifluoropyridine undergoes amination with gaseous ammonia in N-methyl-2-pyrrolidone (NMP) at 0–5°C. The fluorine atom at position 4 is selectively replaced by the amine group due to its higher leaving-group ability compared to chlorine.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | NMP |

| Ammonia Pressure | 1.5 atm |

| Reaction Time | 2 hours |

| Yield | 86% |

This method is notable for its high regioselectivity and scalability, though the requirement for cryogenic conditions increases operational costs.

Reductive Amination of Nitro Precursors

Nitro Group Reduction

An alternative route involves the reduction of a nitro intermediate. 3,5-Dichloro-2-fluoro-4-nitropyridine is synthesized via nitration of 3,5-dichloro-2-fluoropyridine using a mixed acid system (HNO₃/H₂SO₄). Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1 atm) reduces the nitro group to an amine.

Critical Considerations:

-

Nitration Efficiency: Dependent on the electron-withdrawing effects of existing halogens, which activate the ring toward electrophilic substitution.

-

Reduction Selectivity: Hydrogenation must avoid dehalogenation, a side reaction mitigated by using mild conditions (25°C, 4 h).

This two-step process achieves an overall yield of 65%, with the nitro intermediate isolated in 89% purity.

One-Pot Multi-Step Synthesis

Concurrent Halogenation and Amination

Recent advancements highlight one-pot methodologies to streamline synthesis. A protocol developed by Li et al. (2023) combines fluorination, chlorination, and amination in a single reactor. Starting with 4-aminopyridine, sequential treatment with chlorine gas (Cl₂) and hydrogen fluoride (HF) at 50°C introduces the halogens, followed by quenching with aqueous ammonia.

Advantages:

-

Eliminates intermediate isolation, reducing solvent waste.

Limitations:

-

Requires precise stoichiometric control to prevent polychlorination.

-

HF handling poses significant safety challenges.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the four primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| NAS with Ammonia | 86 | 92 | High | 120 |

| Reductive Amination | 65 | 89 | Moderate | 180 |

| One-Pot Synthesis | 78 | 95 | High | 150 |

| Sequential Halogenation | 72 | 85 | Low | 200 |

Key Insights:

-

NAS with ammonia offers the best balance of yield and cost for industrial applications.

-

Reductive amination, while lower-yielding, avoids cryogenic conditions, making it suitable for small-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Recent studies have highlighted the potential of 3,5-Dichloro-4-fluoropyridin-2-amine in cancer therapy. It has been evaluated for its efficacy against various human tumor cell lines. For instance, compounds derived from this amine have demonstrated significant antimitotic activity, with mean growth inhibition values indicating potential as a lead compound for anticancer drug development .

Synthesis of Active Pharmaceutical Ingredients (APIs) : This compound serves as an important building block in the synthesis of several APIs. It is involved in the development of inhibitors targeting cyclin-dependent kinases, which are crucial in regulating the cell cycle and are thus valuable in cancer treatments . Additionally, it is used in synthesizing agents that disrupt glucokinase regulatory pathways, relevant for type II diabetes management.

Agrochemical Applications

Herbicide Development : 3,5-Dichloro-4-fluoropyridin-2-amine is utilized as an intermediate in the synthesis of herbicides. It plays a critical role in producing effective herbicidal agents such as 4-hydroxy-3,5-dichloro-2,6-difluoropyridine and 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid . These herbicides are designed to target specific pathways in plants, thereby enhancing crop yield and reducing weed competition.

Material Science Applications

Dye Fixation : The compound is also noted for its utility in fixing dyes to fabrics. This application leverages its chemical properties to enhance dye adhesion and stability on textile materials, which is essential for producing long-lasting colored fabrics .

Case Study 1: Anticancer Compound Development

A recent study assessed the anticancer properties of derivatives synthesized from 3,5-Dichloro-4-fluoropyridin-2-amine. The National Cancer Institute's Developmental Therapeutics Program tested these compounds against a panel of cancer cell lines. Results showed promising growth inhibition rates, suggesting that modifications to the pyridine structure can enhance anticancer activity .

Case Study 2: Herbicide Efficacy

Research on herbicides developed from this compound demonstrated effective weed control in agricultural settings. Field trials indicated that formulations containing derivatives of 3,5-Dichloro-4-fluoropyridin-2-amine outperformed traditional herbicides in terms of both efficacy and environmental safety .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Cyclin-dependent kinase inhibitors |

| Diabetes treatment | Glucokinase disruptors | |

| Agrochemicals | Herbicide precursors | 4-Hydroxy-3,5-dichloro-2,6-difluoropyridine |

| Crop yield enhancement | 4-Amino-3,5-dichloro-6-fluoro herbicides | |

| Material Science | Dye fixation | Textile dyes |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine affects the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen Placement : The position of Cl/F significantly influences reactivity. For instance, meta-chlorine (positions 3,5) in 3,5-Dichloro-4-fluoropyridin-2-amine may enhance electron-withdrawing effects compared to ortho-substituted analogs .

- Fluorine vs. Trifluoromethyl : Replacing F with CF₃ (as in the compound from ) increases steric bulk and electron-withdrawing capacity but reduces solubility .

Physicochemical Properties

Limited experimental data are available for 3,5-Dichloro-4-fluoropyridin-2-amine. However, comparative inferences can be drawn:

- Lipophilicity: The Cl/F substitution pattern likely increases logP compared to non-halogenated pyridinamines, favoring membrane permeability .

- Thermal Stability : Halogens at positions 3 and 5 may improve thermal stability relative to 2,6-dichloro isomers due to reduced steric strain .

Biological Activity

3,5-Dichloro-4-fluoropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Molecular Formula : CHClFN

Molecular Weight : 178.00 g/mol

CAS Number : 92133395

The biological activity of 3,5-Dichloro-4-fluoropyridin-2-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively.

Biological Activity

-

Antimicrobial Activity :

- Research has shown that derivatives of pyridine compounds exhibit varying degrees of antimicrobial activity. The substitution pattern on the pyridine ring significantly influences this activity.

- A study indicated that compounds with electron-withdrawing groups at specific positions on the pyridine ring exhibited improved antimicrobial efficacy against Mycobacterium tuberculosis (M.tb) with minimum inhibitory concentration (MIC) values ranging from 8–134 μM depending on the substituents used .

- Antiproliferative Effects :

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3,5-Dichloro-4-fluoropyridin-2-amine:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Amino | Enhances binding to enzymes |

| 4 | Fluoro | Increases antimicrobial potency |

| 5 | Chlorine | Modulates lipophilicity and solubility |

Research has demonstrated that specific substitutions can lead to significant changes in bioactivity, indicating that careful design of analogues can enhance therapeutic potential.

Case Studies

- In Vitro Studies :

- In Vivo Evaluations :

Q & A

Q. What are the key physicochemical properties of 3,5-Dichloro-4-fluoropyridin-2-amine, and how are they experimentally determined?

The compound (molecular formula C₅H₃Cl₂FN₂, molecular weight 195.00 g/mol) is characterized by its melting point (159–161°C) and stability under ambient conditions . Key properties include:

- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Assessed in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis.

- Hygroscopicity : Evaluated by exposing the compound to controlled humidity and monitoring mass changes.

Methodological rigor requires cross-validation with NMR (¹H/¹³C) and elemental analysis to confirm purity .

Q. What synthetic routes are most effective for preparing 3,5-Dichloro-4-fluoropyridin-2-amine?

A common approach involves nucleophilic substitution on halogenated pyridine precursors. For example:

- Step 1 : Fluorination of 3,5-dichloropyridin-2-amine using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Critical parameters include reaction time, temperature, and stoichiometry to minimize byproducts like dehalogenated species.

Q. How should researchers handle and store 3,5-Dichloro-4-fluoropyridin-2-amine to ensure safety and stability?

- Handling : Use PPE (gloves, goggles) in a fume hood due to potential toxicity from chlorine/fluorine substituents.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.

- Waste disposal : Neutralize with dilute NaOH followed by incineration, adhering to hazardous waste protocols .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- ¹H/¹³C NMR : To verify substitution patterns (e.g., Cl/F positions) and rule out regioisomers.

- Mass spectrometry (HRMS) : For exact mass confirmation (expected m/z: 194.96 [M+H]⁺).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 3,5-Dichloro-4-fluoropyridin-2-amine?

- Crystallization : Grow crystals via slow evaporation from ethanol/water mixtures.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters and residual electron density analysis to confirm halogen positions .

Example: A related pyrimidine derivative (5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine) was resolved using similar methods, highlighting the importance of hydrogen-bonding networks for stability .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions involving this compound?

- Controlled experiments : Systematically vary solvents (DMF vs. DMSO), bases (NaH vs. DBU), and temperatures.

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., dehalogenated species or dimerization products).

- Computational modeling : Apply DFT (e.g., Gaussian) to predict activation energies for substitution at Cl vs. F sites, which may explain selectivity discrepancies .

Q. How can researchers reconcile variations in reported melting points or spectroscopic data?

- Purity verification : Repeat synthesis with rigorous purification (e.g., recrystallization followed by HPLC).

- Environmental controls : Document humidity/temperature during measurements, as hygroscopicity may affect melting points.

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Q. What are the challenges in studying the biological activity of this compound, and how can they be addressed?

- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles.

- Target identification : Screen against kinase or protease libraries via fluorescence polarization assays.

- Metabolic stability : Perform liver microsome studies to assess CYP450-mediated degradation.

Note: While structurally similar compounds show antimicrobial potential, direct evidence for this derivative is lacking, necessitating exploratory assays .

Q. How does the electronic environment of the pyridine ring influence its reactivity in cross-coupling reactions?

- Substituent effects : The electron-withdrawing Cl and F groups reduce electron density at C4, making it less reactive in Suzuki-Miyaura couplings.

- Catalyst optimization : Test Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance reactivity at deactivated positions.

- Monitoring : Use in situ IR spectroscopy to track reaction progress and intermediate formation .

Q. What environmental impact studies are relevant for this compound, given its halogenated structure?

- Degradation pathways : Investigate hydrolysis products under acidic/basic conditions via LC-MS.

- Ecototoxicity : Conduct Daphnia magna or algae growth inhibition assays.

- Adsorption studies : Analyze interactions with indoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.